molecular formula C11H11FO2 B8534428 Methyl 2-(3-fluorophenyl)cyclopropanecarboxylate

Methyl 2-(3-fluorophenyl)cyclopropanecarboxylate

Cat. No. B8534428
M. Wt: 194.20 g/mol
InChI Key: DVJZYEHLRIXUBO-UHFFFAOYSA-N
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Patent
US08299100B2

Procedure details

To a flame-dried round-bottom flask containing ether (50 mL) and CH2Cl2 (150 mL) was added 6 (900 mg, 5.0 mmol) and Pd(OAc)2 (5.80 mg) at 0° C. To this flask was added the freshly prepared diazomethane solution through a cannula, and then the reaction solution was slowly warmed to room temperature over a period of 30 min and allowed to stir at room temperature for an additional 2 h. The reaction mixture was washed with H2O (150 mL) and brine (150 mL) and dried over NaSO4. The solvent was removed by rotary evaporation to yield 7 as a colorless oil (965 mg, 5.0 mmol, 100%): 1H NMR (500 MHz, CDCl3) δ 1.30-1.35 (ddd, J=5.0, 7.0, 8.5 Hz, 1H), 1.60-1.66 (dt, J=5.0, 10.0 Hz, 1H), 1.90-1.94 (ddd, J=4.0, 5.0, 8.5 Hz, 1H), 2.51-2.54 (dt, J=2.5, 5.5 Hz, 1H), 3.74 (s, 3H), 6.70-6.80 (td, J=2.0, 10.0 Hz, 1H), 6.90-6.95 (m, 2H), 7.23-7.28 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 17.4, 24.4, 26.1, 52.3, 113.2, 113.4, 113.6, 113.8, 122.2, 130.1, 130.2, 142.9, 143.0, 164.2, 173.8; LCQ-MS (M+H+) calcd for C11H12FO2 195. found 195.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5.8 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1]COCC.[F:6][C:7]1[CH:8]=[C:9](/[CH:13]=[CH:14]/[C:15]([O:17][CH3:18])=[O:16])[CH:10]=[CH:11][CH:12]=1.[N+](=C)=[N-]>CC([O-])=O.CC([O-])=O.[Pd+2].C(Cl)Cl>[F:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:1][CH:14]2[C:15]([O:17][CH3:18])=[O:16])[CH:10]=[CH:11][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)/C=C/C(=O)OC
Name
Quantity
5.8 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with H2O (150 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 965 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.